molecular formula C16H13N5 B11483158 1H-Pyrazole-4-carbonitrile, 1-phenyl-5-[(4-pyridinylmethyl)amino]-

1H-Pyrazole-4-carbonitrile, 1-phenyl-5-[(4-pyridinylmethyl)amino]-

Cat. No.: B11483158
M. Wt: 275.31 g/mol
InChI Key: CTCWTHAURHEBIY-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carbonitrile, 1-phenyl-5-[(4-pyridinylmethyl)amino]- is a heterocyclic compound that has garnered significant interest due to its diverse applications in various fields, including medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by a pyrazole ring fused with a phenyl group and a pyridinylmethylamino substituent, making it a versatile scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-carbonitrile, 1-phenyl-5-[(4-pyridinylmethyl)amino]- typically involves multicomponent reactions (MCRs). One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, including alumina–silica-supported manganese dioxide (MnO2) in water, yielding the desired product in high yields . Another approach involves using engineered polyvinyl alcohol as a heterogeneous acid catalyst under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound may leverage scalable and environmentally benign methods, such as the use of recyclable catalysts and green solvents. The use of multicomponent reactions in aqueous conditions or solvent-free environments aligns with sustainable chemistry principles, making these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carbonitrile, 1-phenyl-5-[(4-pyridinylmethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like molecular iodine or oxone.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethylamino group.

Common Reagents and Conditions:

    Oxidation: Molecular iodine, oxone.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups at the pyridinylmethylamino position.

Scientific Research Applications

1H-Pyrazole-4-carbonitrile, 1-phenyl-5-[(4-pyridinylmethyl)amino]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carbonitrile, 1-phenyl-5-[(4-pyridinylmethyl)amino]- involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of COX-2 and 5-LOX, enzymes involved in inflammatory pathways . By inhibiting these enzymes, the compound can reduce inflammation and exhibit antitumor effects. The exact molecular pathways may involve binding to the active sites of these enzymes, thereby blocking their activity.

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazole-4-carbonitrile, 1-phenyl-5-[(4-pyridinylmethyl)amino]- is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the pyridinylmethylamino group enhances its potential as a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C16H13N5

Molecular Weight

275.31 g/mol

IUPAC Name

1-phenyl-5-(pyridin-4-ylmethylamino)pyrazole-4-carbonitrile

InChI

InChI=1S/C16H13N5/c17-10-14-12-20-21(15-4-2-1-3-5-15)16(14)19-11-13-6-8-18-9-7-13/h1-9,12,19H,11H2

InChI Key

CTCWTHAURHEBIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)NCC3=CC=NC=C3

Origin of Product

United States

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